molecular formula C5H3ClN2S B6266862 2-(chloromethyl)-1,3-thiazole-4-carbonitrile CAS No. 2091593-06-3

2-(chloromethyl)-1,3-thiazole-4-carbonitrile

Cat. No. B6266862
CAS RN: 2091593-06-3
M. Wt: 158.6
InChI Key:
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Description

2-(Chloromethyl)-1,3-thiazole-4-carbonitrile (CMTC) is an organic compound with a unique structure, consisting of a thiazole ring and a carbonitrile group. It is a heterocyclic compound, containing a nitrogen and a sulfur atom, and is used in a variety of scientific applications. CMTC is a versatile compound that has been used for the synthesis of a wide range of compounds, as well as for research in biochemistry and physiology.

Scientific Research Applications

2-(chloromethyl)-1,3-thiazole-4-carbonitrile has been used in a variety of scientific research applications, including the synthesis of other compounds, biochemistry, and physiology. It has been used in the synthesis of antifungal agents, proteases, and other compounds. It has also been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile is not yet fully understood. However, it is believed that the compound acts as a proton donor, which helps to facilitate the formation of hydrogen bonds between molecules. This helps to stabilize the compounds and makes them more reactive.
Biochemical and Physiological Effects
2-(chloromethyl)-1,3-thiazole-4-carbonitrile has been studied for its biochemical and physiological effects. It has been found to have antifungal activity, and has been used to study the effects of various compounds on the human body. It has also been studied for its effects on the immune system, and its potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile in laboratory experiments has several advantages, including its low cost and its availability in a wide range of concentrations. It is also relatively easy to synthesize, and its reaction conditions are mild. However, it is important to note that 2-(chloromethyl)-1,3-thiazole-4-carbonitrile is a toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for 2-(chloromethyl)-1,3-thiazole-4-carbonitrile research. These include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into its use in the synthesis of other compounds, and its potential as a proton donor. Lastly, further research could be conducted into its potential as an antifungal agent and its ability to inhibit the growth of cancer cells.

Synthesis Methods

2-(chloromethyl)-1,3-thiazole-4-carbonitrile can be synthesized from the reaction of 2-chloro-4-methylthiazole and acetonitrile. This reaction occurs in the presence of sodium hydroxide, resulting in the formation of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction time is usually between 2-4 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-1,3-thiazole-4-carbonitrile involves the reaction of 2-aminothiazole with chloroacetonitrile in the presence of a base.", "Starting Materials": [ "2-aminothiazole", "chloroacetonitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-aminothiazole in a suitable solvent (e.g. ethanol).", "Step 2: Add chloroacetonitrile to the solution.", "Step 3: Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent (e.g. water) and dry it under vacuum.", "Step 7: Characterize the product using spectroscopic techniques (e.g. NMR, IR)." ] }

CAS RN

2091593-06-3

Molecular Formula

C5H3ClN2S

Molecular Weight

158.6

Purity

95

Origin of Product

United States

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